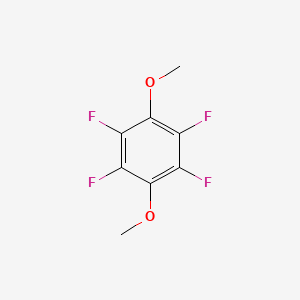

1,4-Dimethoxytetrafluorobenzene

Description

The exact mass of the compound 1,4-Dimethoxytetrafluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dimethoxytetrafluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethoxytetrafluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXKGOOORHDGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345786 | |

| Record name | 1,4-Dimethoxytetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-56-1 | |

| Record name | 1,4-Dimethoxytetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethoxytetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxytetrafluorobenzene from Hexafluorobenzene

This guide provides a comprehensive overview of the synthesis of 1,4-dimethoxytetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. We will delve into the core chemical principles, provide a detailed experimental protocol, and address critical safety considerations.

Introduction: The Significance of Fluorinated Aromatic Compounds

Fluorine's unique properties, including its high electronegativity and small size, impart profound effects on the physical, chemical, and biological properties of organic molecules.[1] The introduction of fluorine atoms into aromatic rings can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. Consequently, polyfluorinated aromatic compounds are of significant interest to researchers in drug development and materials science. 1,4-Dimethoxytetrafluorobenzene, in particular, serves as a versatile intermediate for the synthesis of more complex molecules.

The synthesis of this target molecule from hexafluorobenzene is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry.[2] This guide will explore the nuances of this transformation, providing the reader with a robust understanding of both the theory and practice.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic attack of the methoxide ion (CH₃O⁻) on the electron-deficient hexafluorobenzene ring. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles.[3]

The mechanism is a two-step addition-elimination process.[4] First, the methoxide ion adds to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] In the second step, a fluoride ion is eliminated, and the aromaticity of the ring is restored.[4]

The reaction with hexafluorobenzene and sodium methoxide typically yields a mixture of pentafluoroanisole and 1,4-dimethoxytetrafluorobenzene.[3] The para-disubstituted product is generally favored due to the directing effects of the first methoxy group and steric considerations.

Caption: General reaction pathway for the synthesis of 1,4-dimethoxytetrafluorobenzene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,4-dimethoxytetrafluorobenzene.

3.1. Reagents and Equipment

| Reagent/Equipment | Purpose |

| Hexafluorobenzene | Starting material |

| Sodium Methoxide | Nucleophile |

| Anhydrous Methanol | Solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For mixing |

| Heating mantle | For controlled heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Standard glassware | For workup and purification |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide in anhydrous methanol.

-

Addition of Hexafluorobenzene: Slowly add hexafluorobenzene to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[5]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.[5]

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[5] Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography.

Caption: Experimental workflow for the synthesis of 1,4-dimethoxytetrafluorobenzene.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Hexafluorobenzene: This is a highly flammable liquid and vapor.[6] It may cause eye and skin irritation.[7] Inhalation of high concentrations of vapor may cause dizziness and other central nervous system effects.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6]

-

Sodium Methoxide: This is a corrosive and flammable solid that reacts violently with water.[8][9] It can cause severe skin burns and eye damage.[9] Do not breathe the dust.[9] Handle in a dry, inert atmosphere if possible.

-

Methanol: This is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.[8][9]

Characterization of the Product

The identity and purity of the synthesized 1,4-dimethoxytetrafluorobenzene can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for structural elucidation.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Conclusion

The synthesis of 1,4-dimethoxytetrafluorobenzene from hexafluorobenzene is a robust and well-established procedure that provides access to a valuable fluorinated building block. A thorough understanding of the underlying SNAr mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are essential for a successful outcome. This guide provides the foundational knowledge for researchers and scientists to confidently perform this synthesis and utilize the product in their respective fields.

References

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. download.basf.com [download.basf.com]

- 10. rsc.org [rsc.org]

- 11. scribd.com [scribd.com]

- 12. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. RU2084437C1 - Method of synthesis of hexafluorobenzene or its mono- or disubstituted derivatives - Google Patents [patents.google.com]

- 15. High-Temperature Reactions of Hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,4-Diiodotetrafluorobenzene | C6F4I2 | CID 67850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

- 22. Benzene, 1,4-difluoro- [webbook.nist.gov]

- 23. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanism of Nucleophilic Aromatic Substitution on Tetrafluorobenzenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the mechanism of nucleophilic aromatic substitution (SNAr) on tetrafluorobenzene isomers. It is designed for researchers, scientists, and drug development professionals who utilize fluorinated aromatic scaffolds in their work. The document delves into the mechanistic dichotomy of the classical two-step addition-elimination pathway and the concerted (cSNAr) mechanism, with a specific focus on how the unique electronic properties of tetrafluorobenzenes influence reactivity and regioselectivity. Key experimental protocols, quantitative data, and the application of this chemistry in pharmaceutical synthesis are detailed, offering both theoretical understanding and practical insights for laboratory applications.

Introduction: The Enduring Importance of Fluorinated Aromatics

The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorinated aromatic moieties can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Nucleophilic aromatic substitution (SNAr) stands out as a powerful and frequently employed method for the construction of these valuable structures.[2] Among the various polyfluorinated benzenes, tetrafluorobenzenes offer a versatile platform for introducing diverse functionalities, making a deep understanding of their SNAr mechanisms essential for rational molecular design and synthesis.

This guide will navigate the mechanistic landscape of SNAr reactions on 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene, providing a detailed analysis of the factors that govern these transformations.

The Mechanistic Dichotomy: Stepwise vs. Concerted Pathways

The mechanism of nucleophilic aromatic substitution is not a monolithic entity. While the classical two-step pathway has long been the textbook model, recent evidence points to the prevalence of a concerted mechanism in many cases.

The Classical Two-Step SNAr Mechanism: The Meisenheimer Complex

The traditional SNAr mechanism proceeds through a two-step addition-elimination process.[3][4] In the first, and typically rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group.[5] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily broken in this intermediate. In the second, faster step, the leaving group is expelled, and aromaticity is restored.[5]

The stability of the Meisenheimer complex is crucial for the facility of the reaction. Electron-withdrawing groups, such as nitro groups or, in our case, fluorine atoms, ortho and/or para to the site of substitution are essential for stabilizing the negative charge of the intermediate through resonance and inductive effects.[6]

Caption: The concerted SNAr (cSNAr) mechanism proceeding through a single transition state.

Tetrafluorobenzenes as SNAr Substrates: Reactivity and Regioselectivity

The four fluorine atoms in tetrafluorobenzenes significantly activate the aromatic ring towards nucleophilic attack through their strong inductive electron-withdrawing effect. However, the position of these fluorine atoms dictates the reactivity and regioselectivity of SNAr reactions.

General Reactivity Trends

The overall reactivity of polyfluorinated benzenes in SNAr reactions is influenced by the number and position of the fluorine atoms. Generally, the reactivity increases with the number of fluorine substituents. The relative reactivity of the tetrafluorobenzene isomers is a nuanced topic, influenced by both steric and electronic factors.

Regioselectivity of Monosubstitution

The site of nucleophilic attack on the tetrafluorobenzene isomers is determined by the relative stability of the potential Meisenheimer intermediates (in the two-step mechanism) or the transition states (in the concerted mechanism).

-

1,2,4,5-Tetrafluorobenzene: This isomer is highly symmetric. All four positions are equivalent, leading to a single monosubstituted product. It is often a product of disubstitution from hexafluorobenzene, indicating its relative stability. [7]* 1,2,3,5-Tetrafluorobenzene: In this isomer, there are three distinct positions for nucleophilic attack: C1/C3, C2, and C5. Attack at C2 is generally disfavored due to steric hindrance from the two adjacent fluorine atoms. The regioselectivity between C1/C3 and C5 will depend on the specific nucleophile and reaction conditions, with electronic factors playing a key role.

-

1,2,3,4-Tetrafluorobenzene: This isomer presents two possible sites for monosubstitution: C1/C4 and C2/C3. Computational studies and experimental observations on related systems suggest that the regioselectivity is often governed by a combination of minimizing steric interactions and maximizing electronic stabilization of the intermediate/transition state. [4][8]For many nucleophiles, attack at the less sterically hindered positions (C1/C4) is favored.

Studies on the reaction of pentafluorobiphenyl with various nucleophiles have shown a significant preference for substitution at the fluorine atom para to the phenyl group, highlighting the importance of electronic effects in directing the incoming nucleophile. [3]

Experimental Protocols and Methodologies

The successful execution of SNAr reactions on tetrafluorobenzenes requires careful consideration of the nucleophile, solvent, temperature, and, in some cases, the use of a catalyst.

General Protocol for SNAr with Amine Nucleophiles

This protocol provides a general procedure for the reaction of a tetrafluorobenzene isomer with a primary or secondary amine.

Materials:

-

Tetrafluorobenzene isomer (e.g., 1,2,4,5-tetrafluorobenzene)

-

Amine nucleophile (e.g., piperidine) [9]* Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., K₂CO₃ or Et₃N, optional, to scavenge HF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the tetrafluorobenzene isomer (1.0 eq) and the polar aprotic solvent.

-

Add the amine nucleophile (1.0-1.2 eq) to the solution. If a base is used, add it at this stage (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted trifluorobenzene derivative.

General Protocol for SNAr with Alkoxide Nucleophiles

This protocol outlines a general method for the reaction of a tetrafluorobenzene isomer with an alkoxide.

Materials:

-

Tetrafluorobenzene isomer

-

Sodium alkoxide (e.g., sodium methoxide) or the corresponding alcohol and a strong base (e.g., NaH)

-

Anhydrous polar aprotic solvent (e.g., THF or DMF)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the sodium alkoxide (1.1 eq) and the anhydrous solvent. If generating the alkoxide in situ, add the alcohol followed by the strong base.

-

Stir the mixture until the alkoxide is fully dissolved or formed.

-

Add the tetrafluorobenzene isomer (1.0 eq) to the solution.

-

Stir the reaction mixture at the appropriate temperature (can range from 0 °C to reflux) and monitor by TLC or GC-MS.

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes representative data for SNAr reactions on polyfluorinated benzenes. While specific kinetic data for all tetrafluorobenzene isomers with a wide range of nucleophiles is not exhaustively available in the literature, these examples provide a basis for understanding the relative reactivity.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Hexafluorobenzene | Et₂SiH₂ / TBAT | THF | 60 | 1,2,4,5-Tetrafluorobenzene | 70 | [7] |

| Hexafluorobenzene | Et₂SiH₂ / TBAT | THF | 60 | 1,2,3,5- & 1,2,3,4-Tetrafluorobenzene | 2 | [7] |

| 2,3,6-Trifluoro-4-bromobenzaldehyde | Sodium Methoxide | Methanol | 65 | C2-substitution product | Major | [8] |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | Various | 2-Piperidinyl-N-methylpyridinium ion | - | [9] |

| 1-Fluoro-2,4-dinitrobenzene | Biothiols | Aqueous | 25 | Thioether | - | [5] |

Application in Drug Development

The SNAr reaction on tetrafluorobenzenes and other polyfluoroaromatics is a valuable tool in the synthesis of active pharmaceutical ingredients (APIs). [10]The resulting fluorinated scaffolds can be further elaborated to produce complex drug molecules. The ability to selectively introduce nucleophiles onto the aromatic ring allows for the fine-tuning of a compound's pharmacological profile.

For instance, the reaction of a tetrafluorobenzene derivative with a nitrogen-containing heterocycle can be a key step in the synthesis of kinase inhibitors or other targeted therapies. The metabolic stability imparted by the remaining fluorine atoms is often a desirable feature in drug candidates. [1]

Visualization of Key Processes

Experimental Workflow for a Typical SNAr Reaction

Caption: A generalized workflow for conducting an SNAr reaction in the laboratory.

Logical Relationship of Factors Influencing SNAr

Caption: Key factors influencing the outcome of nucleophilic aromatic substitution reactions.

Conclusion

The nucleophilic aromatic substitution on tetrafluorobenzenes is a mechanistically rich and synthetically valuable transformation. While the classical two-step Meisenheimer mechanism provides a solid framework for understanding these reactions, the growing body of evidence for concerted pathways highlights the complexity and tunability of this chemistry. For researchers in drug development and related fields, a thorough grasp of the interplay between substrate structure, nucleophile choice, and reaction conditions is paramount for the rational design and efficient synthesis of novel fluorinated molecules. Further detailed kinetic and computational studies on the individual tetrafluorobenzene isomers will undoubtedly continue to refine our understanding and expand the synthetic utility of these important building blocks.

References

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

-

Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health. [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]

-

Haloselectivity of Heterocycles. Baran Laboratory, Scripps Research. [Link]

-

Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. [Link]

-

Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Sci-Hub. [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

-

Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. PubMed. [Link]

-

Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]

-

Base-Promoted Direct and Highly Selective Alkynylation of Electron-Deficient Octafluorotoluene. Royal Society of Chemistry. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

-

A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

-

How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. MDPI. [Link]

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

-

A 19F NMR study of steric hindrance in some contiguously substituted perfluoroalkylpyridines. Empirical 19F shift correlations. Doi.org. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

-

Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing. [Link]

-

Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]

-

Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Scribd. [Link]

-

19F-NMR in Target-based Drug Discovery. PubMed. [Link]

-

A new mechanism for internal nucleophilic substitution reactions. Royal Society of Chemistry. [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]

Sources

- 1. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

An In-Depth Technical Guide to the Spectroscopic Properties of 1,4-Dimethoxytetrafluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic properties of 1,4-dimethoxytetrafluorobenzene. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to offer a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed interpretations, proposed experimental protocols, and the underlying scientific rationale to facilitate the identification and characterization of this and structurally related fluorinated aromatic ethers.

Introduction

1,4-Dimethoxytetrafluorobenzene, a symmetrically substituted fluoroaromatic compound, presents a unique spectroscopic profile due to the interplay of the electron-donating methoxy groups and the strongly electron-withdrawing fluorine atoms. Understanding its spectroscopic characteristics is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, grounded in fundamental principles and comparative data from structurally related molecules.

The symmetrical nature of 1,4-dimethoxytetrafluorobenzene significantly simplifies its expected spectra, particularly in NMR, leading to a limited number of signals with distinct multiplicities. The following sections will delve into the theoretical basis for the predicted spectral features and provide practical guidance for their experimental acquisition and interpretation.

Molecular Structure and Symmetry

The structure of 1,4-dimethoxytetrafluorobenzene, with its D₂h point group symmetry, is fundamental to interpreting its spectroscopic data. This high degree of symmetry results in chemical equivalency for specific sets of protons, carbons, and fluorine atoms.

Caption: Key predicted NMR coupling relationships in 1,4-dimethoxytetrafluorobenzene.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dimethoxytetrafluorobenzene will be characterized by absorptions corresponding to C-H, C-F, C-O, and aromatic C=C bond vibrations.

-

C-H Stretching: The methyl groups will exhibit symmetric and asymmetric stretching vibrations in the range of 2850-3000 cm⁻¹ .

-

Aromatic C=C Stretching: The tetrafluorinated benzene ring will show characteristic stretching vibrations, typically in the 1450-1650 cm⁻¹ region.

-

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether C-O stretching are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

C-F Stretching: Strong, characteristic C-F stretching bands will be present in the fingerprint region, typically between 1100-1400 cm⁻¹ .

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 3000 | C-H (methyl) stretch | Medium |

| 1450 - 1650 | Aromatic C=C stretch | Medium-Strong |

| 1200 - 1275 | Asymmetric C-O stretch | Strong |

| 1100 - 1400 | C-F stretch | Strong |

| 1000 - 1075 | Symmetric C-O stretch | Strong |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 1,4-dimethoxytetrafluorobenzene is expected to yield a prominent molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺•): The molecular formula is C₈H₆F₄O₂. The calculated monoisotopic mass is 210.0304 Da . [1]The molecular ion peak should be readily observable.

-

Fragmentation Pattern: The primary fragmentation pathway is likely the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable oxonium ion. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for methoxy-substituted aromatic compounds.

Predicted Fragmentation Pathway

Caption: Predicted primary fragmentation pathway for 1,4-dimethoxytetrafluorobenzene in EI-MS.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1,4-dimethoxytetrafluorobenzene.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹⁹F NMR Acquisition:

-

Use a broadband probe tuned to the ¹⁹F frequency.

-

Acquire the spectrum with proton decoupling to simplify the spectrum if necessary, though the coupled spectrum provides valuable structural information.

-

Use a common fluorine reference standard like CFCl₃ (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon environment.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and molecular formula confirmation, utilize a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 1,4-dimethoxytetrafluorobenzene. By leveraging the principles of molecular symmetry and the known effects of methoxy and fluorine substituents, we have established expected values and patterns for its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. These predictions, along with the provided experimental protocols, offer a valuable resource for researchers in the synthesis, identification, and application of this and related fluorinated aromatic compounds. The experimental verification of these predictions will be a valuable contribution to the spectroscopic literature.

References

-

The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3,5,6-Tetrafluoroanisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

Li, Y., Liu, Y.-Y., Chen, X.-J., Xiong, X.-H., & Li, F.-S. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLOS ONE, 9(3), e91361. [Link]

-

National Institutes of Health. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-dimethoxytetrafluorobenzene (C8H6F4O2). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3,4-Tetramethoxybenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,5,6-Tetrachloro-1,4-dimethoxybenzene. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1998). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. [Link]

-

MDPI. (n.d.). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Dithiaheterocycle-fused porphyrazines: Synthesis, characterization, voltammetric and spectroelectrochemical properties. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopy and structure of diiodofuroxan. Retrieved from [Link]

Sources

reactivity of 1,4-dimethoxytetrafluorobenzene with electrophiles

An In-depth Technical Guide to the Electrophilic Reactivity of 1,4-Dimethoxytetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . The interplay between the strongly electron-donating methoxy groups and the powerfully electron-withdrawing fluorine atoms creates a unique electronic environment that dictates the molecule's behavior in electrophilic aromatic substitution (SEAr) reactions. This document explores the mechanistic principles, predicts regioselectivity, and outlines the significant challenges and potential synthetic strategies for engaging this highly fluorinated aromatic ether in reactions with common electrophiles. The insights presented are crucial for professionals in drug discovery and materials science, where polyfluorinated compounds are of increasing importance.[1][2]

Introduction: The Dichotomy of Substitution Effects

1,4-Dimethoxytetrafluorobenzene is an intriguing substrate for organic synthesis. Its structure marries two opposing electronic influences on a perfluorinated aromatic core. On one hand, the four fluorine atoms are strongly electronegative and inductively withdraw electron density, rendering the aromatic ring electron-deficient and generally deactivated towards electrophilic attack.[3] On the other hand, the two methoxy groups are powerful activating groups that donate electron density into the ring via resonance (π-donation).[3]

This electronic tug-of-war governs the molecule's reactivity. While the overall ring system is deactivated compared to its non-fluorinated analog, 1,4-dimethoxybenzene, the potent activating effect of the methoxy groups creates specific nucleophilic centers, enabling electrophilic attack under forcing conditions. Understanding this balance is key to predicting and controlling reaction outcomes.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][4] As such, functionalizing scaffolds like 1,4-dimethoxytetrafluorobenzene is of significant interest for the development of novel pharmaceuticals and advanced materials.[1][5]

Mechanistic Principles of Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry.[6][7] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.[3][8]

-

Step 1 (Rate-Determining): The aromatic ring's π-electron system acts as a nucleophile, attacking the electrophile (E+). This step disrupts the ring's aromaticity and is typically the slow, rate-determining step of the reaction.[8]

-

Step 2 (Fast): A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system.[8]

For 1,4-dimethoxytetrafluorobenzene, the substituents profoundly influence this process:

-

Activating/Deactivating Effects: The methoxy groups (-OCH₃) are strong activating groups, while the fluorine atoms (-F) are deactivating.[3] The net effect is a ring that is less reactive than benzene but still susceptible to attack by strong electrophiles.

-

Directing Effects: Both methoxy and fluorine substituents are ortho, para-directors.[3] In 1,4-dimethoxytetrafluorobenzene, the directing effects are synergistic. The methoxy groups strongly activate the positions ortho to them (C2 and C5 positions), which are the only available sites for substitution. The fluorine atoms also direct to these same positions. Therefore, electrophilic substitution is strongly directed to the carbons situated between a methoxy group and a fluorine atom.

Caption: A typical experimental workflow for nitration.

Methodology:

-

Preparation of Nitrating Mixture: In a flask cooled to 0°C in an ice bath, slowly add concentrated sulfuric acid (1.1 eq.) to concentrated nitric acid (1.0 eq.) with stirring.

-

Dissolution of Substrate: In a separate reaction vessel equipped with a stirrer and thermometer, dissolve 1,4-dimethoxytetrafluorobenzene (1.0 eq.) in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane). Cool the solution to 0°C.

-

Reaction: Add the pre-cooled nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5-10°C.

-

Monitoring: Stir the reaction at 0-10°C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the mixture over crushed ice to quench the reaction.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-nitro-1,4-dimethoxytetrafluorobenzene.

Conclusion

The is a study in contrasts. The powerful deactivating effect of the tetrafluorinated ring makes these reactions inherently challenging, requiring potent electrophiles and carefully optimized conditions. However, the strong ortho, para-directing and activating nature of the two methoxy groups provides a clear and predictable pathway for regioselective functionalization at the C2 and C5 positions. While less common than nucleophilic substitution on such electron-poor rings, electrophilic substitution remains a viable, albeit difficult, strategy for elaborating this important fluorinated scaffold. A thorough understanding of the underlying electronic principles is paramount for any scientist seeking to exploit its synthetic potential in drug development and materials science.

References

- Birchall, J. M., Green, M., Haszeldine, R. N., & Pitts, A. D. (1967). The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes. RSC Publishing.

- Gemo, R., & al, e. (2023). Polyfluorinated Groups in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry, 21(2).

- Limb, J. (2020). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.

- Tatlow, J. C., & al, e. (n.d.).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- (n.d.).

- Wikipedia. (n.d.).

- Kumar, A., & al, e. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.

- (2024).

- Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry.

- (2025). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- (n.d.). 1,4-Dimethoxybenzene synthesis. ChemicalBook.

- (2009).

- (n.d.).

- Lego. (2003). Mononitration of 1,4-dimethoxybenzene. Hive Chemistry Discourse.

- (n.d.).

- (2021). Solved ELECTROPHILIC AROMATIC SUBSTITUTION* OCH3 OCH3 OH н" | Chegg.com.

- Ali, I., & al, e. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Kurig, N., & Palkovits, R. (2023). Test reaction of 1,4‐dimethoxybenzene with optimized reaction conditions.

- (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages.

- (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. NIH.

- (2012). Chemistry 211 Experiment 1.

- (n.d.). Electrophilic Aromatic Substitution.

- (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube.

- (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.

- (n.d.). Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene. Benchchem.

- Zou, B., & al, e. (n.d.). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides.

- (2023). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples. YouTube.

- (n.d.). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. PubMed Central.

- Yadav, S. (2012). How can I prepare 1,4 dimethoxy benzene?.

- Aitken, R. A., & Slawin, A. M. Z. (2016). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones. University of St Andrews Research Portal.

- (2023). Hydrohalogenation of Dienes | 1,2 vs 1,4 Addition to Dienes. YouTube.

- (2018).

- (n.d.). Novel Reactions of Steric Encumbered 1,4-Dilithio-1,3-butadiene with Group 14 Electrophiles: Formation and Structure of Stable Dihydroxygermole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Thermal Stability of 1,4-Dimethoxytetrafluorobenzene

This technical guide provides a comprehensive framework for evaluating the thermal stability of 1,4-dimethoxytetrafluorobenzene. Given the limited specific experimental data for this compound in publicly accessible literature, this document establishes a robust analytical strategy based on the fundamental principles of physical organic chemistry and the known behavior of structurally analogous fluorinated aromatic ethers. We will detail the core analytical techniques, provide self-validating experimental protocols, and propose potential thermal degradation pathways. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals to ensure the safe handling, processing, and storage of this and related compounds.

Introduction: The Need for Thermal Characterization

1,4-Dimethoxytetrafluorobenzene is a polyhalogenated aromatic ether. The presence of a perfluorinated benzene ring imparts significant oxidative stability and unique electronic properties, while the methoxy groups offer sites for further chemical modification. This combination makes it an attractive intermediate in the synthesis of novel materials and pharmaceutical compounds. However, the introduction of C-O ether linkages and C-H bonds onto a highly stable fluorinated ring creates a molecule with varied bond energies and potential thermal liabilities.

Understanding the thermal stability of this compound is paramount. It dictates the maximum safe operating temperature for chemical reactions, informs purification procedures like distillation, and defines long-term storage conditions. An uncharacterized thermal profile poses a significant risk, potentially leading to runaway reactions, pressure buildup in sealed vessels, and the generation of hazardous decomposition products. This guide provides the theoretical grounding and practical methodologies to thoroughly characterize these risks.

Theoretical Framework: Predicting Thermal Behavior from Molecular Structure

The thermal stability of a molecule is fundamentally governed by the strength of its covalent bonds. In 1,4-dimethoxytetrafluorobenzene, the key bonds to consider are:

-

Aromatic C-F: These are among the strongest single bonds in organic chemistry, suggesting the fluorinated ring itself is a point of high thermal stability.

-

Aromatic C-C: Part of the stable benzene scaffold, these bonds are also very robust.

-

Aryl C-O (Ether Bond): This is predicted to be the most labile bond in the core structure. The cleavage of C-O ether bonds is a common initiation step in the thermal decomposition of many related compounds.[1]

-

Alkyl O-C (Methoxy): The bond between the ether oxygen and the methyl carbon is another potential weak point.

-

Alkyl C-H: While relatively strong, these bonds are susceptible to radical abstraction, particularly at elevated temperatures.

Based on this analysis, thermal decomposition is not expected to initiate with the cleavage of the C-F bond. Instead, the primary degradation pathways are likely to involve the scission of the C-O ether bonds or reactions originating at the methyl groups.[1] The decomposition of analogous per- and polyfluoroalkyl substances (PFAS) often involves radical recombination, which could lead to a complex mixture of products.[1]

Core Experimental Methodologies for Thermal Stability Assessment

A comprehensive thermal stability analysis relies on a suite of complementary techniques. The "triumvirate" of thermal analysis consists of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Each provides a unique and critical piece of the safety puzzle.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is the primary tool for determining the onset temperature of decomposition, quantifying mass loss, and identifying the presence of non-volatile residues.

-

Instrument Preparation: Ensure the TGA instrument, including the microbalance, is calibrated according to manufacturer specifications.

-

Sample Preparation: Place 5-10 mg of 1,4-dimethoxytetrafluorobenzene into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere Selection: The experiment should be run sequentially under two different atmospheres to simulate both inert processing and potential air exposure:

-

Inert: High-purity nitrogen (N₂) at a flow rate of 50-100 mL/min. This identifies the inherent thermal decomposition profile without oxidative influence.

-

Oxidative: Air or a 20% O₂/N₂ mixture at a flow rate of 50-100 mL/min. This assesses the compound's stability in the presence of an oxidant.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A constant heating rate is crucial for kinetic analysis if desired.[2]

-

-

Data Collection & Analysis:

-

Record mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which 5% mass loss occurs (Tₔ₅%).

-

Note the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Quantify the percentage of non-volatile residue (char) remaining at the end of the experiment.

-

}

TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is essential for identifying phase transitions (melting, crystallization) and quantifying the energy released or absorbed during decomposition (enthalpy). A large exothermic decomposition is a significant safety red flag.

-

Instrument Preparation: Calibrate the DSC instrument for both temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure stainless steel DSC pan. The choice of pan is critical; a pan capable of withstanding pressure is necessary to contain any gaseous decomposition products and prevent mass loss, which would invalidate the enthalpy measurement.

-

Atmosphere: Maintain a static or slow-purging inert atmosphere (e.g., nitrogen at 20-50 mL/min) within the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25°C. Ramp temperature to a point just below the onset of decomposition determined by TGA (e.g., if Tₔ₅% is 250°C, ramp to 220°C) at 10°C/min. This scan reveals the initial thermal properties.

-

Cool: Cool the sample back down to 25°C at 10°C/min. This shows any crystallization behavior.

-

Second Heat: Ramp again at 10°C/min. This scan is crucial for observing the glass transition temperature (Tg) of the amorphous phase.

-

Decomposition Scan: In a separate experiment with a fresh sample, ramp from 25°C through the decomposition region (e.g., to 400°C) at 10°C/min to measure the enthalpy of decomposition.

-

-

Data Collection & Analysis:

-

Record heat flow (W/g) as a function of temperature (°C).

-

Identify melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).

-

Integrate the area under the exothermic decomposition peak to calculate the enthalpy of decomposition (ΔHₔ, in J/g).

-

}

DSC Experimental Workflow.

Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing thermal runaway hazards.[5] It subjects a sample to a heat-wait-search protocol under adiabatic conditions (no heat loss).[6][7] Once an exothermic reaction is detected, the instrument's heaters match the sample temperature, simulating a worst-case scenario in a large, insulated reactor. ARC provides critical data on the onset of self-accelerating decomposition, pressure generation, and the time to maximum rate of reaction.

-

Instrument Preparation: Ensure the calorimeter and pressure transducers are properly calibrated.

-

Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of the sample into a robust, inert sample bomb (e.g., titanium or Hastelloy-C). The bomb is fitted with a thermocouple and a pressure transducer.

-

Test Setup: Place the sealed bomb inside the ARC's adiabatic chamber.

-

Thermal Program (Heat-Wait-Search):

-

Heat: The system heats the sample in small temperature steps (e.g., 5°C).

-

Wait: After each step, the system holds the temperature for a set period (e.g., 15 minutes) to allow for thermal equilibration.

-

Search: The system monitors the sample's self-heating rate. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the heaters surrounding the bomb track the sample's temperature precisely, ensuring all generated heat contributes to a further temperature increase. This continues until the reaction is complete.

-

Data Collection & Analysis:

-

Record temperature and pressure as a function of time.

-

Determine the onset temperature of the self-accelerating decomposition.

-

Calculate key safety parameters: Time to Maximum Rate (TMR), adiabatic temperature rise (ΔTₐₔ), and final pressure (Pբ).

-

}

ARC Experimental Workflow.

Data Synthesis and Hazard Assessment

The data from these three experiments must be synthesized to build a complete thermal stability profile.

| Parameter | Technique | Typical Value (Hypothetical) | Significance |

| Tₔ₅% (N₂) | TGA | 265 °C | Onset of significant mass loss in an inert atmosphere. |

| Tₔ₅% (Air) | TGA | 240 °C | Lower onset in air indicates susceptibility to oxidation. |

| Char Yield @ 600°C | TGA | 15% | Indicates formation of non-volatile, likely carbonaceous, products. |

| Melting Point (Tm) | DSC | 95 °C | A key physical property for processing. |

| Enthalpy of Decomp. (ΔHₔ) | DSC | -250 J/g | A moderately energetic decomposition. Values > -500 J/g are a major concern. |

| ARC Onset Temp. | ARC | 210 °C | The temperature at which a runaway reaction can begin under adiabatic conditions. This is often the most critical safety parameter. |

| TMR @ Onset | ARC | 1440 min (24 h) | Time to reach maximum reaction rate from the onset temperature. Shorter times indicate a more severe hazard. |

| ΔTₐₔ | ARC | 180 °C | The maximum temperature rise in a runaway scenario. |

| Max Pressure | ARC | 25 bar | The maximum pressure generated, critical for vessel design. |

Proposed Thermal Decomposition Pathways

Without experimental data, the exact decomposition mechanism remains speculative. However, based on chemical principles, two primary pathways can be proposed. The initial step is likely the homolytic cleavage of the weakest bond, the Aryl C-O bond, to form radical intermediates.

}

Proposed Thermal Decomposition Pathways.

Pathway A (Fragmentation): The highly reactive pentafluorophenoxy radical could undergo further rearrangement and fragmentation. This is a common fate for complex radicals at high temperatures and can lead to the formation of stable small molecules like carbon monoxide (CO), carbon dioxide (CO₂), and various fluorocarbons.[8][9] The presence of fluorine makes the formation of highly toxic species like carbonyl fluoride (COF₂) a possibility.

Pathway B (Recombination/Abstraction): The initial radicals can also react with other intact molecules. The pentafluorophenoxy radical could abstract a hydrogen atom from a methoxy group of another molecule, leading to phenol-type structures. The highly mobile methyl radicals can recombine to form ethane or participate in other secondary reactions.

Conclusion and Safety Recommendations

This guide outlines a necessary and comprehensive strategy for characterizing the thermal stability of 1,4-dimethoxytetrafluorobenzene. While it is predicted to have higher thermal stability than its non-fluorinated analog due to the robust C-F bonds, the presence of ether linkages represents a significant potential liability that must be experimentally quantified.

Key Recommendations:

-

Mandatory Analysis: The full suite of TGA, DSC, and ARC analyses must be performed before this compound is used in any process operating above ambient temperature or at scale.

-

Define Safe Operating Limits: The ARC onset temperature should be considered the maximum allowable temperature in a large-scale or insulated system, with a significant safety margin applied (typically 30-50°C below onset).

-

Atmosphere Control: Given the potential for increased reactivity in air, processes should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition pathways.

-

Ventilation and Off-Gas Management: Assume that thermal decomposition can produce toxic and corrosive gases, including CO and potentially fluorine-containing species like HF or COF₂. All high-temperature work must be conducted in a well-ventilated fume hood, and consideration should be given to scrubbing any process off-gas.

By following this structured, data-driven approach, researchers and drug development professionals can handle and utilize 1,4-dimethoxytetrafluorobenzene with a full understanding of its thermal hazards, ensuring both process safety and scientific integrity.

References

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (n.d.).

- Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion B

- Fluorinated Aromatic Compounds. (n.d.).

- SAFETY DATA SHEET: 1,4-Dimethoxybenzene. (n.d.). Fisher Scientific.

- Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2025). PubMed.

- Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.

- Thermogravimetric analysis. (n.d.). Wikipedia.

- Accelerating R

- Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.).

- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed.

- Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing.

Sources

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. paralab.pt [paralab.pt]

- 8. fishersci.com [fishersci.com]

- 9. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,4-Dimethoxytetrafluorobenzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-dimethoxytetrafluorobenzene (C₈H₆F₄O₂). While quantitative experimental data for this specific compound is not widely available in public literature, this document serves as a critical resource for researchers, chemists, and drug development professionals by establishing a robust theoretical framework for predicting its solubility. By examining the significant physicochemical effects of aromatic fluorination and leveraging comparative data from its well-understood hydrocarbon analog, 1,4-dimethoxybenzene, this guide offers reasoned predictions on solubility behavior across a range of common organic solvents. The centerpiece of this paper is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This enables researchers to generate precise, reproducible solubility data tailored to their specific laboratory conditions and application needs.

Introduction: The Significance of Fluorinated Aromatics

1,4-Dimethoxytetrafluorobenzene is a fluorinated aromatic ether. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, known to significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The tetrafluorinated benzene ring, combined with two electron-donating methoxy groups, creates a unique electronic and steric profile.

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility dictates formulation strategies, bioavailability, and administration routes. In chemical synthesis, it governs the choice of reaction media, affects reaction kinetics, and is critical for designing effective purification processes like crystallization and chromatography. This guide addresses the current information gap by providing a foundational understanding and the practical tools necessary to work effectively with this compound.

Physicochemical Profile and Solubility Predictions

To understand solubility, one must first understand the molecule. The key to predicting the solubility of 1,4-dimethoxytetrafluorobenzene lies in analyzing its structure and comparing it to its non-fluorinated analog, 1,4-dimethoxybenzene.

Molecular Structure and Polarity

The structure of 1,4-dimethoxytetrafluorobenzene features a symmetrical (para) substitution pattern.

-

Aromatic Core: A perfluorinated benzene ring. The four fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic system compared to benzene.[1]

-

Methoxy Groups: Two -OCH₃ groups are situated at the 1 and 4 positions. These are electron-donating groups and contain polar C-O bonds.

-

Overall Polarity: While individual C-F and C-O bonds are highly polar, the symmetrical arrangement of these groups on the benzene ring means their bond dipoles likely cancel each other out to a significant degree. This results in a molecule with a low overall dipole moment , classifying it as non-polar or, at best, weakly polar . It lacks hydrogen bond donating capabilities and the C-F moiety is a poor hydrogen bond acceptor.[1]

Comparative Analysis with 1,4-Dimethoxybenzene

The non-fluorinated parent compound, 1,4-dimethoxybenzene, is a well-characterized solid that is also considered non-polar.[3] Its solubility profile provides a valuable baseline for our predictions.

| Property | 1,4-Dimethoxybenzene (Analog) | 1,4-Dimethoxytetrafluorobenzene (Target) | Rationale for Prediction |

| Molar Mass | 138.16 g/mol | 210.11 g/mol | Addition of four fluorine atoms significantly increases mass. |

| Melting Point | 54-56 °C | Likely higher | Increased molecular weight and potential for stronger crystal lattice packing due to intermolecular C-F interactions. |

| logP (Lipophilicity) | ~2.03[4] | Predicted to be > 2.5 | Fluorination generally increases lipophilicity.[2][5] |

| Water Solubility | Sparingly soluble (~0.8 g/L)[6][7] | Predicted to be very low to practically insoluble | Increased lipophilicity and poor hydrogen bonding capability will reduce affinity for a highly polar, protic solvent like water.[1] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet. Given its non-polar nature and high lipophilicity, 1,4-dimethoxytetrafluorobenzene is expected to show favorable solubility in solvents that share these characteristics.

| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | These solvents rely on van der Waals forces for interaction, which will be favorable with the large, non-polar fluorinated aromatic ring. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | The ether linkages and the potential for weak dipole-dipole interactions suggest good compatibility. These solvents are known to dissolve the non-fluorinated analog well.[4][6][7] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents can dissolve a wide range of compounds, the highly polar nature may not be optimal for the non-polar solute. Solubility is expected to be lower than in non-polar solvents. |

| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | These solvents are dominated by hydrogen bonding networks. The target molecule cannot act as a hydrogen bond donor and is a poor acceptor, making it difficult to break into the solvent's structure. Solubility is expected to be minimal. |

Standard Protocol: Experimental Determination of Thermodynamic Solubility

The following protocol describes the definitive "gold standard" Shake-Flask Method , as recommended by OECD guidelines, for determining the equilibrium solubility of a compound.[8][9] The quantitative analysis is performed by HPLC, a highly accurate and widely used technique.[10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the solution is saturated). After phase separation, the concentration of the dissolved compound in the liquid phase is measured precisely.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

A. Preparation of Standards (for HPLC Calibration)

-

Primary Stock Solution: Accurately weigh approximately 10 mg of 1,4-dimethoxytetrafluorobenzene and dissolve it in 10.00 mL of a suitable solvent (e.g., acetonitrile) in a volumetric flask. This creates a ~1 mg/mL stock.

-

Calibration Standards: Perform serial dilutions of the Primary Stock Solution to prepare a series of at least five standards spanning the expected solubility range (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

-

Calibration Curve Generation: Inject each standard onto the HPLC system and record the peak area. Plot peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.995) are required for sample quantification.[10]

B. Sample Preparation and Equilibration

-

Add an excess amount of solid 1,4-dimethoxytetrafluorobenzene to a glass vial (e.g., add 10-20 mg to 2 mL of the test solvent). The presence of undissolved solid at the end of the experiment is essential.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the sample for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached.

C. Phase Separation and Sample Analysis

-

Remove the vial from the shaker and let it stand at the same constant temperature for at least 1 hour to allow coarse particles to settle.

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all remaining undissolved solid. This step is critical for accurate results.[11]

-

Carefully withdraw an aliquot of the clear supernatant from the top layer, taking extreme care not to disturb the solid pellet.

-

Accurately dilute the aliquot with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC and record the peak area.

D. Calculation of Solubility

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or g/L.

Practical Applications and Conclusion

The theoretical framework and experimental protocol provided in this guide empower researchers to confidently work with 1,4-dimethoxytetrafluorobenzene. The predicted high solubility in non-polar solvents like toluene and hexane makes them excellent candidates for reaction media. For purification, recrystallization could be achieved by dissolving the compound in a good solvent (like dichloromethane) at an elevated temperature and inducing precipitation by adding a poor, miscible anti-solvent (like methanol).

References

- Solubility of Things. (n.d.). 1,4-Dimethoxybenzene.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene. Retrieved from [Link].

- ChemDB. (n.d.). 1,4-dimethoxybenzene.

-

Pandey, P. K. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link].

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.

- Langguth, P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Mátravölgyi, B. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.

- Lin, W., et al. (2020). Electrophilic and Oxidative Fluorination of Aromatic Compounds. Chinese Journal of Chemistry.

- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.

- Al-Gizawy, S. A., & Al-Otaibi, F. K. (2020). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Giraud, A., et al. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- Jain, M. R., et al. (2020). Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing.

- Sanghvi, T., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

- Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask method with automated potentiometric acid/base titrations and calculated pKa values. Journal of Pharmaceutical Sciences.

- U.S. Environmental Protection Agency. (2000). TSCA partition coefficient (n-octanol/water), shake flask method.

-

Wikipedia. (2023). 1,4-Dimethoxybenzene. Retrieved from [Link].

- Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity.

-

FooDB. (2010). Showing Compound 1,4-Dimethoxybenzene (FDB000855). Retrieved from [Link].

Sources

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Polarity of 1,4-Dimethoxybenzene_Chemicalbook [chemicalbook.com]

- 4. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,4-dimethoxybenzene [chemister.ru]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. govinfo.gov [govinfo.gov]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

quantum chemical calculations on 1,4-dimethoxytetrafluorobenzene

An In-Depth Technical Guide to Quantum Chemical Calculations on 1,4-Dimethoxytetrafluorobenzene

Abstract